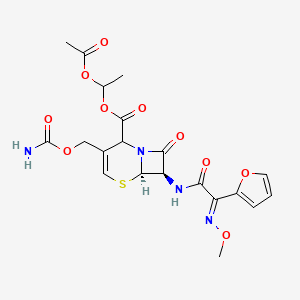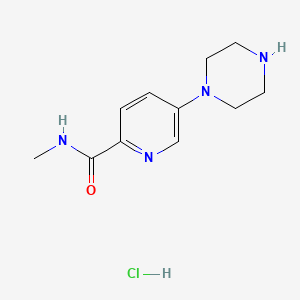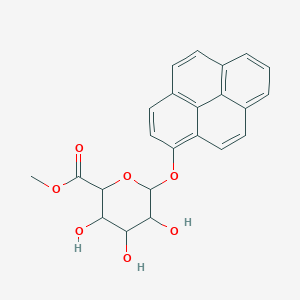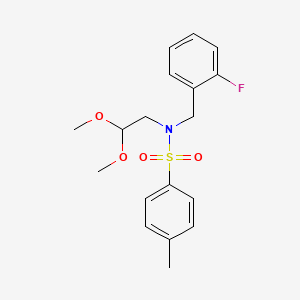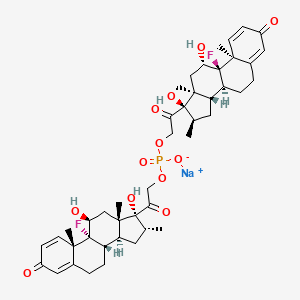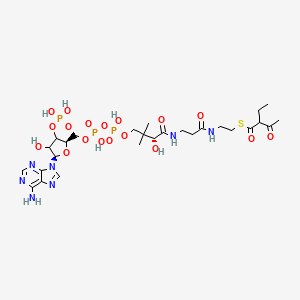
Coenzyme A S-(2-Ethyl-3-oxobutanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Coenzyme A S-(2-Ethyl-3-oxobutanoate) is a derivative of Coenzyme A, a vital cofactor in enzymatic acetyl transfer reactions. This compound plays a significant role in various biochemical processes, particularly in the synthesis and oxidation of fatty acids and the oxidation of pyruvate in the citric acid cycle.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Coenzyme A S-(2-Ethyl-3-oxobutanoate) involves multiple steps, starting from the basic building blocks of Coenzyme A. The process typically includes the formation of the thioester bond between Coenzyme A and 2-Ethyl-3-oxobutanoate. This reaction is facilitated by specific enzymes that catalyze the acetyl transfer reactions.
Industrial Production Methods
Industrial production of Coenzyme A S-(2-Ethyl-3-oxobutanoate) is carried out through biotechnological methods, utilizing microbial fermentation processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Analyse Des Réactions Chimiques
Types of Reactions
Coenzyme A S-(2-Ethyl-3-oxobutanoate) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can also undergo reduction reactions, where it gains electrons or hydrogen atoms.
Substitution: In substitution reactions, one functional group in the molecule is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.
Applications De Recherche Scientifique
Coenzyme A S-(2-Ethyl-3-oxobutanoate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound plays a crucial role in metabolic pathways, including the citric acid cycle and fatty acid metabolism.
Medicine: Research on Coenzyme A S-(2-Ethyl-3-oxobutanoate) has potential implications for developing treatments for metabolic disorders.
Industry: It is used in the production of pharmaceuticals and other biotechnological products.
Mécanisme D'action
The mechanism of action of Coenzyme A S-(2-Ethyl-3-oxobutanoate) involves its role as a cofactor in enzymatic acetyl transfer reactions. It interacts with various enzymes, facilitating the transfer of acetyl groups to specific substrates. This process is essential for the synthesis and oxidation of fatty acids and the oxidation of pyruvate in the citric acid cycle .
Comparaison Avec Des Composés Similaires
Similar Compounds
Coenzyme A: The parent compound, which also acts as a cofactor in acetyl transfer reactions.
Acetyl-Coenzyme A: Another derivative of Coenzyme A, involved in similar biochemical processes.
Succinyl-Coenzyme A: A compound that plays a role in the citric acid cycle and other metabolic pathways.
Uniqueness
Coenzyme A S-(2-Ethyl-3-oxobutanoate) is unique due to its specific structure, which allows it to participate in distinct biochemical reactions. Its role in enzymatic acetyl transfer reactions makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C27H44N7O18P3S |
|---|---|
Poids moléculaire |
879.7 g/mol |
Nom IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-ethyl-3-oxobutanethioate |
InChI |
InChI=1S/C27H44N7O18P3S/c1-5-15(14(2)35)26(40)56-9-8-29-17(36)6-7-30-24(39)21(38)27(3,4)11-49-55(46,47)52-54(44,45)48-10-16-20(51-53(41,42)43)19(37)25(50-16)34-13-33-18-22(28)31-12-32-23(18)34/h12-13,15-16,19-21,25,37-38H,5-11H2,1-4H3,(H,29,36)(H,30,39)(H,44,45)(H,46,47)(H2,28,31,32)(H2,41,42,43)/t15?,16-,19?,20?,21+,25-/m1/s1 |
Clé InChI |
IOFPTOHZNNADBV-DJQVHRIFSA-N |
SMILES isomérique |
CCC(C(=O)C)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C(C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES canonique |
CCC(C(=O)C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


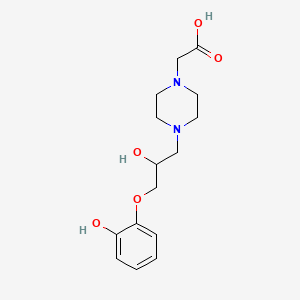

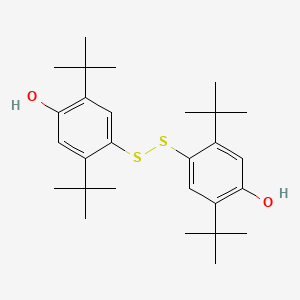
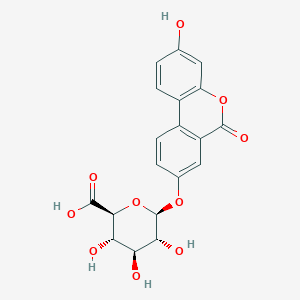
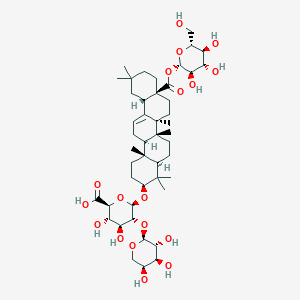
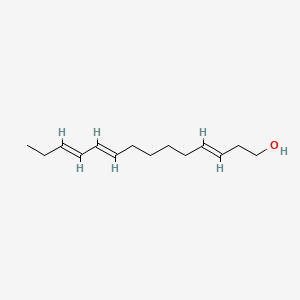

![(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-[[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/structure/B13848330.png)
